molecular formula C11H14N2O2 B14386806 N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine CAS No. 89330-98-3

N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine

Cat. No.: B14386806
CAS No.: 89330-98-3
M. Wt: 206.24 g/mol
InChI Key: ZUYDDGVEYYGDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine is an organic compound with a complex structure that includes both amine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-nitroacetophenone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as lithium aluminum hydride. The conditions often involve specific temperatures and pressures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites, altering enzyme activity, and modulating signal transduction pathways. The specific mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89330-98-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N,N-dimethyl-2-(2-nitrophenyl)prop-1-en-1-amine

InChI

InChI=1S/C11H14N2O2/c1-9(8-12(2)3)10-6-4-5-7-11(10)13(14)15/h4-8H,1-3H3

InChI Key

ZUYDDGVEYYGDMP-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.